molecular formula C12H9F3N2 B11796120 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine

2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine

Cat. No.: B11796120
M. Wt: 238.21 g/mol
InChI Key: FZXVWOQMLBWNSC-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine is a chemical compound that belongs to the class of aromatic amines It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a pyridine ring

Preparation Methods

The synthesis of 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be added through a difluoromethylation reaction, often using difluoromethylating agents under specific conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of aromatic amines with biological molecules.

    Industry: The compound can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoromethyl and fluorophenyl groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-(Difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine include other aromatic amines with different substituents on the pyridine ring. For example:

    2-Fluoro-5-(4-fluorophenyl)pyridin-3-amine: This compound has a similar structure but with a single fluorine atom instead of a difluoromethyl group.

    4-[(4-bromophenyl)ethynyl]pyridine: This compound features a bromophenyl group and an ethynyl linkage, offering different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-(difluoromethyl)-6-(4-fluorophenyl)pyridin-3-amine

InChI

InChI=1S/C12H9F3N2/c13-8-3-1-7(2-4-8)10-6-5-9(16)11(17-10)12(14)15/h1-6,12H,16H2

InChI Key

FZXVWOQMLBWNSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(F)F)F

Origin of Product

United States

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